molecular formula C5H7FO2 B2763455 Ethyl 3-fluoroprop-2-enoate CAS No. 213388-59-1

Ethyl 3-fluoroprop-2-enoate

Cat. No.: B2763455
CAS No.: 213388-59-1
M. Wt: 118.107
InChI Key: IZRFZANQMUWZFZ-UHFFFAOYSA-N
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Description

Ethyl 3-fluoroprop-2-enoate is an organic compound with the molecular formula C5H7FO2 It is an ester derivative of 3-fluoropropenoic acid and is characterized by the presence of a fluorine atom attached to the propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-fluoroprop-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-fluoropropenoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 3-fluoropropenoic acid chloride with ethanol. This reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoroprop-2-enoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield 3-fluoropropenoic acid and ethanol. This reaction can be catalyzed by either acids or bases.

    Reduction: Reduction of the ester can lead to the formation of 3-fluoropropanol.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as ammonia or thiols, often in the presence of a base like triethylamine.

Major Products Formed

    Hydrolysis: 3-Fluoropropenoic acid and ethanol.

    Reduction: 3-Fluoropropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-fluoroprop-2-enoate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the synthesis of fluorinated polymers and other materials with unique properties.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its fluorine atom, which can enhance binding affinity and specificity.

Mechanism of Action

The mechanism of action of Ethyl 3-fluoroprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoropropenoic acid methyl ester
  • 3-Fluoropropenoic acid isopropyl ester
  • 3-Fluoropropenoic acid butyl ester

Uniqueness

Ethyl 3-fluoroprop-2-enoate is unique due to its specific ester group and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its methyl, isopropyl, and butyl counterparts, the ethyl ester may exhibit different solubility, volatility, and reactivity profiles, making it suitable for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

ethyl (E)-3-fluoroprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRFZANQMUWZFZ-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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